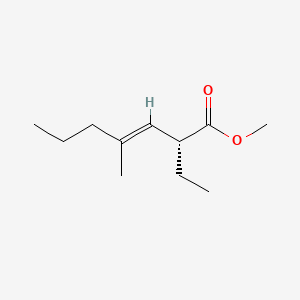
3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester is an organic compound with the molecular formula C11H20O2. It is a methyl ester derivative of 3-heptenoic acid, characterized by the presence of an ethyl and a methyl group on the heptenoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester typically involves the esterification of 3-heptenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The general reaction can be represented as follows:
3-Heptenoic acid+MethanolAcid Catalyst3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process. Additionally, the reaction can be carried out under reduced pressure to facilitate the removal of water and drive the equilibrium towards ester formation.
Chemical Reactions Analysis
Types of Reactions
3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: The ester is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to form the corresponding carboxylic acid and methanol. This hydrolysis reaction is catalyzed by acids or bases and involves the nucleophilic attack of water on the carbonyl carbon of the ester.
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid, 2-methyl-, methyl ester: Similar in structure but lacks the ethyl group.
4-Heptenoic acid, ethyl ester: Similar in structure but has an ethyl ester group instead of a methyl ester group.
Uniqueness
3-Heptenoic acid, 2-ethyl-4-methyl-, methyl ester is unique due to the presence of both an ethyl and a methyl group on the heptenoic acid chain. This structural feature can influence its reactivity and applications in various fields.
Properties
CAS No. |
7037-13-0 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
methyl (E,2R)-2-ethyl-4-methylhept-3-enoate |
InChI |
InChI=1S/C11H20O2/c1-5-7-9(3)8-10(6-2)11(12)13-4/h8,10H,5-7H2,1-4H3/b9-8+/t10-/m1/s1 |
InChI Key |
PRLUVOLIWGMYOV-AAXQSMANSA-N |
Isomeric SMILES |
CCC/C(=C/[C@@H](CC)C(=O)OC)/C |
Canonical SMILES |
CCCC(=CC(CC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















